molecular formula C16H17ClN2O B12388331 Bromodomain IN-2

Bromodomain IN-2

Cat. No.: B12388331
M. Wt: 288.77 g/mol
InChI Key: DGJREYHVQYZTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromodomain IN-2 is a small molecule inhibitor that targets bromodomain-containing proteins, specifically those in the bromodomain and extraterminal (BET) family. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromodomain IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Bromodomain IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives of this compound .

Scientific Research Applications

Bromodomain IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Bromodomain IN-2 exerts its effects by binding to the acetyl-lysine recognition pocket of bromodomain-containing proteins, thereby preventing their interaction with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets of this compound include members of the BET family, such as BRD2, BRD3, BRD4, and BRDT .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bromodomain IN-2 include other BET inhibitors such as JQ1, I-BET762, and OTX015. These compounds also target the bromodomains of BET proteins and exhibit similar mechanisms of action .

Uniqueness

What sets this compound apart from other BET inhibitors is its unique chemical structure, which may confer distinct binding properties and selectivity profiles. This can result in different pharmacokinetic and pharmacodynamic characteristics, potentially offering advantages in terms of efficacy and safety .

Properties

Molecular Formula

C16H17ClN2O

Molecular Weight

288.77 g/mol

IUPAC Name

1-(5-amino-2-chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-2H-cyclohepta[c]pyrrol-4-one

InChI

InChI=1S/C16H17ClN2O/c1-9-15-11(4-2-3-5-14(15)20)16(19-9)12-8-10(18)6-7-13(12)17/h6-8,19H,2-5,18H2,1H3

InChI Key

DGJREYHVQYZTEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(N1)C3=C(C=CC(=C3)N)Cl)CCCCC2=O

Origin of Product

United States

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